N,6-dimethylpyridazine-3-sulfonamide
Description
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N,6-dimethylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-4-6(9-8-5)12(10,11)7-2/h3-4,7H,1-2H3 |
InChI Key |
YAYRGNPIVIVDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N,6-dimethylpyridazine-3-sulfonamide typically involves two key steps:
- Sulfonation of a pyridazine or pyridine precursor to introduce the sulfonamide group at the 3-position.
- N-methylation of the sulfonamide nitrogen and methyl substitution at the 6-position of the pyridazine ring.
This approach ensures the selective functionalization of the pyridazine core with the sulfonamide group and methyl substituents.
Detailed Synthetic Routes
Sulfonation and N-Methylation
A common laboratory method involves the sulfonation of 3-pyridinesulfonamide followed by methylation using dimethyl sulfate in the presence of a strong base such as sodium hydroxide. The process is conducted under controlled temperature to favor selective methylation of the sulfonamide nitrogen and methyl substitution on the pyridazine ring without over-alkylation or side reactions.
- Reaction conditions:
- Base: Sodium hydroxide (NaOH)
- Methylating agent: Dimethyl sulfate
- Temperature: Controlled, typically moderate heat to avoid decomposition
- Solvent: Polar aprotic solvents are often used to facilitate the reaction
This method provides a straightforward route to this compound with good selectivity and yield.
Industrial-Scale Production
Industrial synthesis adapts the laboratory method for scale-up by optimizing reaction parameters such as temperature, solvent, and reagent ratios. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety when handling methylating agents like dimethyl sulfate.
- Optimization strategies:
- Use of catalysts to enhance reaction rates and selectivity
- Advanced purification techniques including crystallization and chromatography to achieve high purity
- Use of aprotic polar solvents such as DMA (dimethylacetamide), DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or NMP (N-methyl-2-pyrrolidone) for improved solubility and reaction efficiency
These process improvements enable high-yield, high-purity production suitable for pharmaceutical or fine chemical applications.
Related Synthetic Methods from Literature
Though direct syntheses of this compound are limited in open literature, related methods for sulfonamide derivatives on pyridine or quinoxaline rings provide insight:
- A patented method for preparing sulfonamides on quinoxaline derivatives involves:
- Reaction of dichloro-substituted heterocycles with sulfonamides in the presence of alkali metal hydroxides (LiOH preferred) in aprotic polar solvents at 20–150°C for 0.5 to 48 hours.
- Subsequent amination using amines and pyridine bases (preferably 2,6-dimethylpyridine, lutidine) under similar conditions.
- This two-step method improves yield and purity by optimizing base choice and reaction temperature.
While this patent focuses on quinoxaline sulfonamides, the principles of base selection, solvent choice, and temperature optimization are applicable to pyridazine sulfonamide synthesis.
Data Table: Comparative Preparation Conditions
| Parameter | Laboratory Method (3-Pyridinesulfonamide Methylation) | Industrial Method (Optimized Scale-Up) | Quinoxaline Sulfonamide Patent Method (Analogous) |
|---|---|---|---|
| Starting material | 3-Pyridinesulfonamide | Bulk 3-Pyridinesulfonamide | 2,3-Dichloroquinoxaline |
| Base | Sodium hydroxide (NaOH) | Sodium hydroxide or alkali metal hydroxides (LiOH preferred) | Lithium hydroxide (LiOH) preferred |
| Methylating agent | Dimethyl sulfate | Dimethyl sulfate or methylating agent optimized for scale | Not applicable (amination step uses amines) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | DMA, DMSO, DMF, NMP | DMA, DMSO, DMF, NMP |
| Temperature | Moderate heat (e.g., 40–80°C) | Controlled temperature (20–150°C) | 20–150°C |
| Reaction time | Several hours | Optimized for shorter times (0.5–48 h) | 0.5–48 hours |
| Base for amination step | Not applicable | Pyridine bases, especially 2,6-dimethylpyridine (lutidine) | 2,6-Dimethylpyridine (lutidine) |
| Yield | Moderate to good | High (optimized) | Excellent yields reported |
| Purification methods | Crystallization, chromatography | Advanced purification including automated chromatography | Purification by standard methods |
Chemical Reactions Analysis
Types of Reactions
N,6-dimethylpyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,6-dimethylpyridazine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,6-dimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-sulfonamide Derivatives
The evidence includes three pyridine-3-sulfonamide analogs with varying substituents at the 6-position and sulfonamide N-groups. Key differences in structure, physicochemical properties, and inferred reactivity are summarized below.
Structural and Substituent Analysis
Physicochemical and Functional Implications
- Hydrophobicity: The target compound’s methyl groups likely enhance lipophilicity compared to the polar sulfanyl group in or the hydrazinyl group in .
- Reactivity: The sulfanyl group in may oxidize to disulfides, reducing stability under oxidative conditions. The hydrazinyl group in offers nucleophilic reactivity, enabling conjugation or hydrogen bonding but requiring careful storage to avoid decomposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
